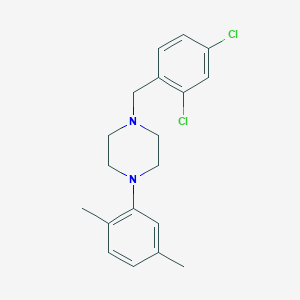![molecular formula C21H20N2OS B5724088 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Scientific Research Applications
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been shown to be effective in the treatment of myelofibrosis, a rare bone marrow disorder characterized by the abnormal production of blood cells. 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has also shown promise in the treatment of other hematological malignancies, such as polycythemia vera and essential thrombocythemia.
Mechanism of Action
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide exerts its therapeutic effects by selectively inhibiting the activity of JAK1 and JAK2 enzymes, which play a crucial role in the signaling pathways involved in the immune response and hematopoiesis. By inhibiting these enzymes, 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide can reduce the production of inflammatory cytokines and other immune mediators, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the proliferation of cancer cells in vitro and in vivo. In clinical trials, 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to improve symptoms and reduce spleen size in patients with myelofibrosis.
Advantages and Limitations for Lab Experiments
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. It also has the potential to cause adverse effects, such as anemia and thrombocytopenia.
Future Directions
There are several future directions for research on 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide. One area of interest is the development of combination therapies that incorporate 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide with other agents, such as chemotherapy or immunotherapy. Another area of interest is the exploration of the potential therapeutic applications of 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide in other diseases, such as rheumatoid arthritis and psoriasis. Additionally, further studies are needed to elucidate the mechanisms of action of 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide and to identify potential biomarkers for patient selection and treatment monitoring.
Synthesis Methods
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized using a multistep process involving the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 2-naphthylamine to form the corresponding amide, which is subsequently treated with carbon disulfide and sodium hydroxide to yield the final product, 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide.
properties
IUPAC Name |
N-(naphthalen-2-ylcarbamothioyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-14(2)15-7-9-17(10-8-15)20(24)23-21(25)22-19-12-11-16-5-3-4-6-18(16)13-19/h3-14H,1-2H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVFRDVPQLARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-ylcarbamothioyl)-4-(propan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)

![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)
![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)

![4-(dimethylamino)-N'-(2-furoyloxy)-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B5724026.png)


![3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)
![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)
![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)